molecular formula C17H26N2OS B2715450 (4-(Dipropylamino)phenyl)(morpholino)methanethione CAS No. 867136-10-5

(4-(Dipropylamino)phenyl)(morpholino)methanethione

Cat. No. B2715450
CAS RN: 867136-10-5
M. Wt: 306.47
InChI Key: IUIMAOSAVMBBRB-UHFFFAOYSA-N
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Description

The compound (4-(Dipropylamino)phenyl)(morpholino)methanethione is a derivative of phenyl(morpholino)methanethione . Phenyl(morpholino)methanethione derivatives have been the subject of intense research due to their potential pharmaceutical applications . They are known to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), respectively . These are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .


Synthesis Analysis

While specific synthesis methods for (4-(Dipropylamino)phenyl)(morpholino)methanethione were not found, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . The synthesis of morpholino nucleosides starting from enantiopure glycidol has also been reported .


Molecular Structure Analysis

The molecular structure of phenyl(morpholino)methanethione derivatives has been studied. For instance, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, a novel phenyl(morpholino)methanethione derivative, crystallizes in the monoclinic space group P21/n . The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane .

Scientific Research Applications

Photovoltaic Devices

  • Donor–Acceptor–Donor Modular Small Organic Molecules: Novel solution-processable small organic molecules, including ones based on a donor–acceptor–donor structure with electron-donating and accepting moieties, have been designed and synthesized for use in solution-processable photovoltaic devices. These molecules, featuring naphthalene diimide (NDI) as the electron acceptor and different electron donors, showed potential in enhancing intramolecular charge transfer and reducing optical band gaps, thereby improving the efficiency of photovoltaic devices (Patil et al., 2014).

Synthesis and Characterization

  • Comparative Study of Acid and Basic Catalysis: A study on the synthesis of thiobenzamides under acid and basic catalysis using microwave assistance demonstrated the efficiency of different catalysis conditions. This included the synthesis of compounds like morpholin-4-yl(phenyl)methanethione, highlighting the conditions that favor the Willgerodt-Kindler’s reaction for the synthesis of such compounds (Agnimonhan et al., 2014).

Pharmacophore Synthesis

  • Catalytic Enantioselective Synthesis of Morpholinones: The catalytic enantioselective synthesis of chiral morpholinone, an important building block in organic synthesis and pharmacophore in medicinal chemistry, was achieved through a novel process. This synthesis route opens up pathways for creating pharmacologically relevant compounds with high enantiomeric purity (He et al., 2021).

Organic Chemistry Research

  • Aminolysis of Phosphinates: Research into the kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile has provided insights into the reactivity and interaction of compounds with phosphinate groups. This foundational knowledge is crucial for understanding reactions involving similar structural frameworks in organic chemistry (Cook et al., 1986).

Mechanism of Action

Phenyl(morpholino)methanethione derivatives inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), respectively . These are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .

properties

IUPAC Name

[4-(dipropylamino)phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-3-9-18(10-4-2)16-7-5-15(6-8-16)17(21)19-11-13-20-14-12-19/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMAOSAVMBBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Dipropylamino)phenyl)(morpholino)methanethione

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